2-(2-methoxyethoxy)-N-(3-morpholinopropyl)isonicotinamide
Description
2-(2-Methoxyethoxy)-N-(3-morpholinopropyl)isonicotinamide is a synthetic small molecule characterized by an isonicotinamide core substituted at the 2-position with a methoxyethoxy group and an N-linked 3-morpholinopropyl chain.
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-21-11-12-23-15-13-14(3-5-17-15)16(20)18-4-2-6-19-7-9-22-10-8-19/h3,5,13H,2,4,6-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFBXONHTGRNNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-N-(3-morpholinopropyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the isonicotinamide core: This can be achieved by reacting isonicotinic acid with an appropriate amine under dehydrating conditions.
Introduction of the methoxyethoxy group: This step involves the reaction of the intermediate with 2-methoxyethanol in the presence of a suitable catalyst.
Attachment of the morpholinopropyl group: The final step involves the reaction of the intermediate with 3-chloropropylmorpholine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethoxy)-N-(3-morpholinopropyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholinopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholinopropyl derivatives.
Scientific Research Applications
2-(2-methoxyethoxy)-N-(3-morpholinopropyl)isonicotinamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-N-(3-morpholinopropyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Altering cellular signaling: Affecting processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional groups with several patented molecules, as highlighted in . Key comparisons include:
Substituent Analysis
- Methoxyethoxy Group : Present in the target compound and in (S)-cis-4-(1-(2-(5-indanyloxycarbonyl)-3-(2-methoxyethoxy)propyl)-1-cyclopentylcarboxamido)-1-cyclohexane-carboxylic acid (EP00342850). This group is associated with improved solubility and metabolic stability in drug design .
- Morpholine Derivatives: The 3-morpholinopropyl chain resembles tertiary amine-containing substituents in compounds like those from WO92/14706, which are designed to enhance blood-brain barrier penetration or receptor affinity .
Therapeutic Implications
Compounds with methoxyethoxy or morpholine groups in are often linked to cardiovascular, anti-inflammatory, or metabolic disorders.
Physicochemical Properties
While experimental data for the target compound is unavailable, molecular weight (MW) and logP can be inferred:
- MW : ~365 g/mol (calculated).
- logP : Estimated at ~1.5 (methoxyethoxy reduces lipophilicity vs. unsubstituted isonicotinamides).
Data Table: Structural and Functional Comparison
Research Findings and Trends
Methoxyethoxy Utility : This group balances hydrophilicity and membrane permeability, as seen in EP00342850 compounds . The target compound’s placement on the isonicotinamide core may optimize target engagement.
Morpholinopropyl Role: Compared to simpler alkyl chains, morpholine derivatives (e.g., in WO92/14706) enhance solubility and reduce off-target interactions .
Gaps in Data : Direct pharmacological data for the target compound is absent. Further studies on kinase inhibition (e.g., AMPK, PI3K) or metabolic activity are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
